molecular formula C8H8BN3O2 B15302379 3-(1H-1,2,4-Triazol-1-yl)phenylboronic Acid

3-(1H-1,2,4-Triazol-1-yl)phenylboronic Acid

Cat. No.: B15302379
M. Wt: 188.98 g/mol
InChI Key: NRQRWSPOZLIPSA-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-Triazol-1-yl)phenylboronic Acid is a compound that features a triazole ring attached to a phenylboronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromoaniline with sodium azide to form the triazole ring, followed by a Suzuki-Miyaura coupling reaction with a boronic acid derivative . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like ethanol .

Industrial Production Methods

Industrial production of 3-(1H-1,2,4-Triazol-1-yl)phenylboronic Acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-Triazol-1-yl)phenylboronic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-Triazol-1-yl)phenylboronic Acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the boronic acid group can interact with diols and other nucleophiles. These interactions can modulate the activity of enzymes and other biological targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,4-Triazol-1-yl)phenylboronic Acid is unique due to the presence of both the triazole ring and the boronic acid group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H8BN3O2

Molecular Weight

188.98 g/mol

IUPAC Name

[3-(1,2,4-triazol-1-yl)phenyl]boronic acid

InChI

InChI=1S/C8H8BN3O2/c13-9(14)7-2-1-3-8(4-7)12-6-10-5-11-12/h1-6,13-14H

InChI Key

NRQRWSPOZLIPSA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)N2C=NC=N2)(O)O

Origin of Product

United States

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